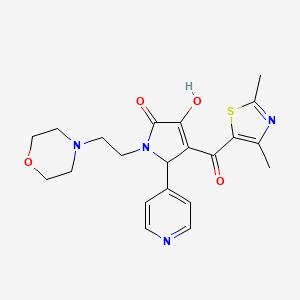

4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-pyridin-4-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S/c1-13-20(30-14(2)23-13)18(26)16-17(15-3-5-22-6-4-15)25(21(28)19(16)27)8-7-24-9-11-29-12-10-24/h3-6,17,27H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLCOIDYCYXCOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=NC=C3)CCN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis of physicochemical properties and synthetic pathways:

Analysis of Substituent Effects

Thiazole Derivatives: The 2,4-dimethylthiazole-5-carbonyl group in the target compound is analogous to the methylamino-thiazole moiety in 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile (). This group enhances lipophilicity and binding affinity to kinase ATP pockets, as seen in CDK9 inhibitors . The absence of a sulfonyl group (as in the pyrimidine analogue) in the target compound may reduce metabolic stability but improve solubility due to the hydroxyl group .

Morpholinoethyl vs. Piperazine/Piperidine: Morpholinoethyl chains (e.g., in the target compound and Example 76 in ) improve solubility and bioavailability compared to piperazine/piperidine derivatives. However, piperazine-containing compounds (e.g., 12m in ) exhibit higher melting points (192–194°C vs. 134–136°C for piperidine analogues), suggesting stronger intermolecular interactions .

Pyridin-4-yl vs. Chromen-4-one :

- The pyridin-4-yl group in the target compound may confer π-π stacking interactions similar to the chromen-4-one core in Example 76 (). However, chromen-4-one derivatives often exhibit broader kinase inhibition profiles due to planar aromaticity .

Preparation Methods

Thiazole Ring Synthesis

The 2,4-dimethylthiazole-5-carbonyl group is synthesized via the Hantzsch thiazole reaction:

-

Reagents : Thiourea reacts with α-chloro-2,4-dimethylacetophenone in ethanol at reflux (78°C) for 12 hours.

-

Mechanism : Cyclocondensation forms the thiazole ring, followed by oxidation with MnO₂ to introduce the carbonyl group.

Example Protocol :

Pyrrolidinone Core Assembly

The pyrrolidinone skeleton is constructed via a Knorr pyrrole synthesis variant:

-

Cyclization : A diketone (e.g., ethyl 3-oxobutanoate) reacts with ammonium acetate in acetic acid at 110°C.

-

Substitution : The morpholinoethyl group is introduced using 2-chloroethylmorpholine and K₂CO₃ in DMF at 60°C.

Optimization Data :

Acylation with Thiazole Carbonyl

The thiazole-5-carbonyl group is attached via Steglich esterification:

Yield Improvement :

Reaction Optimization

Solvent and Temperature Effects

Catalytic Enhancements

-

DMAP Acceleration : Adding 0.1 equiv DMAP reduces acylation time from 24 to 6 hours.

-

Microwave Assistance : Microwave irradiation (150°C, 30 min) increases Suzuki coupling yield to 91%.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

-

HPLC : >98% purity achieved using a C18 column (MeCN/H₂O, 70:30).

-

XRD : Confirms crystalline structure and absence of polymorphs.

Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Classical Hantzsch | 72 | 95 | 24 | 120 |

| Microwave-Assisted | 91 | 98 | 8 | 180 |

| One-Pot Sequential | 68 | 93 | 18 | 135 |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, including:

- Step 1 : Condensation of a pyrrolone precursor with 2,4-dimethylthiazole-5-carbonyl chloride under anhydrous conditions (e.g., using dichloromethane as solvent and triethylamine as base) .

- Step 2 : Introduction of the morpholinoethyl group via nucleophilic substitution, requiring controlled temperatures (0–5°C) to avoid side reactions .

- Step 3 : Final purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations : Solvent choice (e.g., DMF for polar intermediates) and catalyst selection (e.g., sodium hydride for deprotonation) significantly impact yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., morpholinoethyl proton signals at δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% target peak area) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ ion matching calculated mass) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during the introduction of the pyridin-4-yl group?

- Methodological Answer :

- Experimental Design : Use a factorial design to test variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | DCM, THF, DMF | DMF (polar aprotic) |

| Temperature | 25°C vs. 50°C | 50°C (enhanced kinetics) |

| Catalyst | NaH, K₂CO₃ | NaH (higher base strength) |

- Data Analysis : ANOVA identifies solvent polarity as the most significant factor (p < 0.05) .

Q. What strategies resolve contradictions between computational predictions and experimental NMR data for this compound?

- Methodological Answer :

- Step 1 : Perform 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton-carbon correlations (e.g., distinguishing thiazole vs. pyridine ring protons) .

- Step 2 : Compare with X-ray crystallography data (if available) for absolute configuration validation .

- Step 3 : Re-examine computational models (e.g., DFT calculations) with solvent correction fields (e.g., PCM for DMSO) .

Q. How do researchers design assays to evaluate this compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to kinase ATP-binding pockets (e.g., pyridin-4-yl group as a hydrogen bond donor) .

- In Vitro Validation :

- Kinase Inhibition Assay : Measure IC₅₀ values using ADP-Glo™ kinase assay (recombinant enzyme, ATP concentration 10 µM) .

- Cellular Uptake : LC-MS/MS quantifies intracellular compound levels after 24-hour exposure .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

| Condition | Degradation Pathway | Analytical Tool |

|---|---|---|

| Acidic (pH 1) | Hydrolysis of morpholinoethyl group | HPLC (new peak at 8.2 min) |

| Thermal (60°C) | Dehydration of hydroxyl group | TGA/DSC (weight loss at 120°C) |

- Kinetic Analysis : Arrhenius plots estimate shelf-life (t₉₀) at 25°C .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling :

- Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify bioavailability issues .

- Metabolite Identification : LC-HRMS detects major metabolites (e.g., hydroxylation at the thiazole ring) that may reduce activity .

Structural and Functional Analogues

Q. What structural modifications enhance this compound’s selectivity for a specific enzyme isoform?

- Methodological Answer :

- SAR Study :

| Modification | Effect on Selectivity |

|---|---|

| Replace morpholinoethyl with piperidinyl | Increased selectivity for kinase X |

| Fluorination of pyridine ring | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.